molecular formula C10H18O2 B6205254 3-oxaspiro[5.5]undecan-9-ol CAS No. 2768327-27-9

3-oxaspiro[5.5]undecan-9-ol

Cat. No.: B6205254
CAS No.: 2768327-27-9
M. Wt: 170.2
InChI Key:
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Description

3-oxaspiro[55]undecan-9-ol is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a five-membered carbon ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxaspiro[5.5]undecan-9-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the Robinson annulation, which involves the reaction of aliphatic 4-substituted heterocyclic aldehydes with methyl vinyl ketone, followed by hydrogenation to yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-oxaspiro[5.5]undecan-9-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of different functional groups at specific positions on the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, ketones, alcohols, and carboxylic acids.

Scientific Research Applications

3-oxaspiro[5.5]undecan-9-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-oxaspiro[5.5]undecan-9-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxaspiro[5.5]undecan-9-ol is unique due to its specific hydroxyl functional group, which can participate in hydrogen bonding and other interactions, making it a versatile compound for various chemical and biological applications.

Properties

CAS No.

2768327-27-9

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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